Hematoxylin is a natural dye extracted from the heartwood of Haematoxylon campechianum, a tree native to Central America []. It has been used for centuries as a biological stain, but its application in scientific research is particularly noteworthy. Here are some key aspects of its use:
Hematoxylin is a crucial component of the hematoxylin and eosin (H&E) staining technique, the gold standard for tissue examination in pathology. H&E stains cell nuclei blue with hematoxylin and cytoplasm and extracellular components pink with eosin, allowing researchers to:
Hematoxylin plays a role in drug discovery and development by aiding in:
Beyond histopathology and drug discovery, hematoxylin finds use in various scientific research fields, including:
Hematoxylin is renowned for its ability to stain cell nuclei a purplish blue, making it an essential component in the widely used hematoxylin and eosin staining technique (H&E stain) for tissue examination. This staining method allows pathologists to differentiate between nuclear and cytoplasmic components of cells effectively .
Hematoxylin's staining mechanism relies on its interaction with cell nuclei. As mentioned previously, the hematoxylin-mordant complex binds to the phosphate groups of DNA in the nucleus due to electrostatic attractions. This selective binding allows for clear visualization of the nucleus under a microscope []. The intensity of staining can vary depending on the amount of DNA present, with higher DNA content resulting in darker staining [].
The primary chemical reaction involving hematoxylin is its oxidation to hematein. This process can occur naturally through exposure to air and light or can be facilitated chemically using oxidizing agents such as sodium iodate. The oxidation process transforms hematoxylin into hematein, which then binds with metal ions to form stable complexes that exhibit strong coloration .
When combined with aluminum ions, the resulting complex (hemalum) exhibits cationic properties that enable it to bind negatively charged molecules in tissues, particularly nucleic acids. This binding mechanism is crucial for the selective staining of cell nuclei . Additionally, variations in pH can affect the staining intensity, with acidic conditions generally leading to decreased staining effectiveness .
Hematoxylin exhibits significant biological activity primarily through its role as a histological stain. Its ability to bind to nucleic acids allows for the visualization of cellular structures under a microscope. The interaction between hematein-aluminum complexes and DNA enables pathologists to observe chromatin patterns, which can provide insights into cellular health and pathology .
Hematoxylin can be synthesized through various methods:
Hematoxylin is predominantly used in histology for:
Studies on hematoxylin's interactions primarily focus on its binding mechanisms with nucleic acids and proteins. The formation of hemalum complexes facilitates the binding of hematoxylin to DNA through coordinate bonds, which are crucial for effective nuclear staining. Research has demonstrated that varying conditions such as pH and the presence of different metal ions can significantly influence the binding efficiency and staining characteristics of hematoxylin .
Additionally, interaction studies have explored how different formulations of hematoxylin affect its stability and efficacy as a stain. For instance, variations in the type of mordant used can lead to differences in color intensity and specificity during tissue staining procedures .
Several compounds share similarities with hematoxylin in terms of their applications as dyes or stains. Here are some notable examples:
Compound | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Eosin Y | C₁₈H₁₈Br₄O₅ | Cytoplasmic stain | Anionic dye that stains proteins pink |
Toluidine Blue | C₁₄H₁₅N₃S | Nuclear stain | Basic dye that binds nucleic acids |
Methylene Blue | C₁₆H₁₈ClN₃S | Staining bacteria | Cationic dye with antibacterial properties |
Giemsa Stain | C₂₃H₂₃N₂O₅S | Blood smears | Stains cellular components in blood |
Safranin O | C₂₁H₁₅ClN₂O | Counterstain | Stains gram-negative bacteria red |
Hematoxylin's uniqueness lies in its specific affinity for nucleic acids due to its cationic nature when complexed with aluminum ions. This characteristic allows it to provide clear differentiation between nuclear and cytoplasmic components in histological preparations, making it indispensable in pathology. Unlike other dyes that may stain various cellular components indiscriminately, hematoxylin's selective binding enhances diagnostic accuracy in tissue analysis .
Hematoxylin (C₁₆H₁₄O₆) is a benzochromene derivative with five hydroxyl groups and a complex polycyclic framework. Its IUPAC name, (6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol, reflects its stereochemistry and functional groups. The oxidized form, hematein, serves as the active chromogen in staining protocols.
Hematoxylin is a naturally occurring organic compound with the molecular formula C₁₆H₁₄O₆ [1] [2] [4]. This crystalline substance possesses a molecular weight of 302.28 grams per mole [1] [5] [7]. The compound is registered under the Chemical Abstracts Service number 517-28-2 [1] [5] [16] and is classified in the Color Index as C.I. 75290 [2] [17] [20].
The systematic International Union of Pure and Applied Chemistry name for hematoxylin is (1R,10S)-8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12(17),13,15-hexaene-5,6,10,14,15-pentol [7] [8] [24]. An alternative International Union of Pure and Applied Chemistry nomenclature identifies the compound as (6aR,11bS)-7,11b-dihydroindeno[2,1-c]chromene-3,4,6a,9,10(6H)-pentol [4] [5].
Hematoxylin exhibits complex stereochemistry with two defined stereocenters located at positions 6a and 11b [4] [10]. The absolute configuration is designated as (6aR,11bS), indicating the specific three-dimensional arrangement of atoms around these chiral centers [4] [5] [7]. The compound exists as a single stereoisomer with this defined configuration [4] [10].
The Simplified Molecular Input Line Entry System notation for hematoxylin is [H][C@]12C3=C(C[C@@]1(O)COC1=C2C=CC(O)=C1O)C=C(O)C(O)=C3 [5] [7] [8]. This notation precisely describes the stereochemical arrangement and connectivity of all atoms within the molecule [7] [8].
Element | Number of Atoms | Percentage by Count | Atomic Weight Contribution |
---|---|---|---|
Carbon | 16 | 44.4% | 192.19 g/mol |
Hydrogen | 14 | 38.9% | 14.11 g/mol |
Oxygen | 6 | 16.7% | 95.99 g/mol |
Total | 36 | 100.0% | 302.29 g/mol |
The molecular composition reveals a carbon-rich structure with sixteen carbon atoms forming the backbone of the tetracyclic system [1] [2] [4]. Fourteen hydrogen atoms are distributed throughout the molecule, while six oxygen atoms contribute to the compound's polar character through hydroxyl groups and ether linkages [1] [2] [5].
Hematoxylin possesses a pentol structure, characterized by five hydroxyl groups (-OH) distributed across the tetracyclic framework [1] [2] [26]. These hydroxyl groups are strategically positioned at various locations within the molecule, contributing significantly to its chemical reactivity and biological activity [26] [27].
Functional Group | Count | Structural Description |
---|---|---|
Hydroxyl Groups (-OH) | 5 | Pentol configuration at positions 3,4,6a,9,10 |
Ether Linkage (-O-) | 1 | Chromene oxygen bridge |
Aromatic Rings | 3 | Fused indeno-chromene system |
Tertiary Alcohol | 1 | Located at position 6a |
Bridgehead Carbons | 2 | Stereocenters at positions 6a and 11b |
The molecule contains a single ether linkage forming part of the chromene ring system [5] [7]. The aromatic character is derived from three fused rings that comprise the indeno-chromene structural framework [4] [5] [7]. A tertiary alcohol function exists at position 6a, contributing to the compound's stereochemical complexity [4] [5].
The hematoxylin molecule features a tetracyclic fused ring system designated as an 8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca structure [7] [8] [24]. This complex polycyclic architecture consists of three fused aromatic rings integrated with a chromene ring system [4] [5] [7].
The indeno[2,1-c]chromene core structure represents the fundamental framework upon which the hydroxyl substituents are positioned [4] [5]. The chromene portion contains the characteristic oxygen heterocycle that bridges two aromatic rings [5] [7]. The indeno component contributes additional aromatic character and provides the structural rigidity characteristic of the molecule [4] [5].
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₁₆H₁₄O₆ | Multiple chemical databases [1] [2] [4] |
Molecular Weight | 302.28 g/mol | PubChem, ChemSpider [1] [5] [7] |
InChI Key | WZUVPPKBWHMQCE-WKTCHCBJNA-N | Chemical databases [5] [7] [8] |
Physical State | Crystalline solid | Multiple suppliers [18] [19] [20] |
Appearance | Light beige to brown powder | Thermo Fisher, Loba Chemie [7] [8] [20] |
Melting Point | 100-120°C (some sources 200°C) | Fisher Scientific, StatLab [18] [19] [21] |
Water Solubility | Slightly soluble cold, soluble hot | Chemical suppliers [18] [22] |
Ethanol Solubility | 10% soluble | Electron Microscopy Sciences [22] |
Hematoxylin exists as a crystalline solid under standard conditions, typically appearing as light beige to brown powder depending on purity and oxidation state [7] [8] [20]. The compound exhibits limited solubility in cold water but demonstrates increased solubility in hot water [18] [22]. Ethanol serves as a suitable solvent, with approximately 10% solubility documented [22].
The tetracyclic structure of hematoxylin adopts a rigid three-dimensional conformation due to the fused ring system [7] [8]. The chromene ring contributes to the overall planarity of the aromatic portion while the hydroxyl substituents extend above and below the molecular plane [26] [27].
The stereochemical configuration at the 6a and 11b positions creates specific spatial relationships between the hydroxyl groups [4] [5]. This three-dimensional arrangement is crucial for the compound's ability to form coordination complexes with metal ions, particularly aluminum and iron salts [26] [27] [28].
The molecular geometry facilitates hydrogen bonding interactions both intramolecularly and intermolecularly [26] [28]. The hydroxyl groups can participate in extensive hydrogen bonding networks, influencing the compound's physical properties and chemical reactivity [26] [28].
Hematoxylin commonly exists as a monohydrate with the formula C₁₆H₁₄O₆·H₂O, possessing a molecular weight of 320.29 grams per mole [17] [21]. The hydrate form incorporates a water molecule into the crystal lattice structure [17] [21]. This hydrated form represents the most stable crystalline state under ambient conditions [17] [21].
The anhydrous form corresponds to the base molecular formula C₁₆H₁₄O₆ with its characteristic molecular weight of 302.28 grams per mole [1] [2] [4]. Both forms maintain identical chemical connectivity and stereochemistry, differing only in their hydration state [17] [21].
Hematoxylin possesses a distinctive tetracyclic framework characterized by a rigid indeno[2,1-c]chromene core structure that establishes its fundamental stereochemical properties [1] [2]. The compound exhibits absolute stereochemistry with two defined stereocenters located at carbon atoms C6a and C11b, creating a chiral environment that determines its optical and biological activities [2] [3]. The molecular formula C₁₆H₁₄O₆ encompasses a molecular weight of 302.28 g/mol, with the CAS registry number 517-28-2 designating the naturally occurring (+)-enantiomer [1] [4] [2].
Stereochemical Parameter | Value/Description | References |
---|---|---|
Molecular Formula | C₁₆H₁₄O₆ | [1] [4] [2] |
Molecular Weight (g/mol) | 302.28 | [1] [4] [2] |
CAS Registry Number | 517-28-2 | [1] [4] [2] |
Number of Defined Stereocenters | 2 | [2] [3] |
Absolute Configuration | Absolute | [2] |
Stereochemistry Designation | Defined stereochemistry | [1] [5] [6] |
Optical Activity | Dextrorotatory (+) | [7] [8] [9] |
Specific Optical Rotation ([α]D) | +11° (water, 3.7%) | [8] [9] |
Natural Enantiomer | (+)-hematoxylin (natural) | [10] [11] [12] |
Synthetic Enantiomer | (-)-hematoxylin (synthetic) | [10] [11] [12] |
V-shaped Geometry | Yes, characteristic feature | [13] [14] |
Chiral Centers | C6a and C11b carbons | [2] [15] |
Configuration at C6a | 6aS (S configuration) | [15] [16] [17] |
Configuration at C11b | 11bR (R configuration) | [15] [16] [17] |
IUPAC Name (Stereochemical) | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | [3] [15] [16] |
InChI Key | WZUVPPKBWHMQCE-XJKSGUPXSA-N | [2] [3] |
The naturally occurring form of hematoxylin exhibits the (+)-configuration with absolute stereochemistry designated as (6aS,11bR), representing the dextrorotatory enantiomer that displays a specific optical rotation of +11° in water at 3.7% concentration [8] [9]. This natural enantiomer, extracted from the heartwood of Haematoxylum campechianum, constitutes the primary form utilized in histological applications and commercial preparations [1] [18].
Research investigations have successfully synthesized the (-)-enantiomer, designated as (6aR,11bS), through total synthetic methodologies [10] [11] [12]. This synthetic enantiomer represents the non-superimposable mirror image of the natural form, exhibiting opposite optical rotation and distinct biological properties. Studies have demonstrated that the (+)-hematoxylin exhibits 120 times greater sweetness compared to 3% sucrose, while its synthetic (-)-enantiomer demonstrates only 50 times the sweetness, illustrating the enantiospecific nature of taste receptor interactions [19].
Property | (+)-Hematoxylin (Natural) | (-)-Hematoxylin (Synthetic) |
---|---|---|
Systematic Name | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | (6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol |
Common Name | Natural hematoxylin | Synthetic ent-hematoxylin |
Absolute Configuration | 6aS, 11bR | 6aR, 11bS |
Optical Rotation | +11° (water, 3.7%) | -11° (estimated, opposite rotation) |
Natural Occurrence | Found in Haematoxylum campechianum heartwood | Not naturally occurring |
Synthesis Method | Extraction from logwood | Total synthesis required |
Biological Activity | Standard histological stain activity | Different receptor binding profile |
Sweet Taste Intensity | 120 times sweeter than 3% sucrose | 50 times sweeter than 3% sucrose |
CAS Number | 517-28-2 | No specific CAS (research compound) |
Commercial Availability | Widely available | Limited research availability |
Use in Histology | Standard use in H&E staining | Research purposes only |
Chiroptical Properties | Dextrorotatory | Levorotatory |
Molecular Geometry | V-shaped chiral geometry | V-shaped chiral geometry (mirror image) |
Stereochemical Notation | cis-(+) configuration | cis-(-) configuration |
Hematoxylin demonstrates a characteristic V-shaped chiral geometry that represents a fundamental structural feature distinguishing it from planar aromatic compounds [13] [14]. This three-dimensional architecture results from the fused tetracyclic framework, where the indeno and chromene moieties create a bent molecular conformation that enables effective chiral recognition in biological systems [5] [6].
The conformational rigidity of hematoxylin arises from its polycyclic structure, which restricts rotational freedom around bonds within the fused ring system [1] [20]. This structural constraint maintains the absolute configuration and prevents racemization under normal conditions, ensuring stereochemical stability in aqueous solutions and biological environments [21] [22].
Structural Feature | Description | Stereochemical Significance |
---|---|---|
Tetracyclic Framework | Polycyclic structure with four fused rings | Determines overall molecular chirality |
Fused Ring System | Indeno[2,1-c]chromene core structure | Creates rigid chiral environment |
Central Chromene Ring | 6H-chromene ring containing oxygen heteroatom | Contains one of the chiral centers (C6a) |
Indeno Moiety | Indene unit fused to chromene system | Provides structural framework for chirality |
Benzene Rings | Two aromatic benzene rings in the structure | Contribute to optical activity through conjugation |
Hydroxyl Groups | Five hydroxyl groups at positions 3,4,6a,9,10 | Influence molecular conformation and interactions |
Ether Bridge | COC linkage forming the chromene ring | Creates asymmetric environment around C6a |
Chiral Carbon C6a | Stereogenic center with S configuration in natural form | Primary source of molecular chirality |
Chiral Carbon C11b | Stereogenic center with R configuration in natural form | Secondary source of molecular chirality |
V-shaped Molecular Geometry | Characteristic bent molecular conformation | Enables chiral recognition in biological systems |
Rigid Backbone | Limited rotation due to fused ring constraints | Maintains stereochemical integrity |
Conformational Flexibility | Restricted due to cyclic framework | Preserves absolute configuration |
Dihedral Angles | Fixed angles between ring planes | Define spatial arrangement of substituents |
π-π Stacking Potential | Aromatic rings capable of intermolecular interactions | Enhance chiroptical properties |
Hydrogen Bonding Sites | Multiple OH groups for hydrogen bond formation | Create stereochemically defined binding sites |
Three-dimensional Shape | Three-dimensional V-shaped architecture | Essential for enantiospecific recognition |
The chiroptical behavior of hematoxylin stems from its asymmetric carbon centers and the extended conjugated system within its aromatic framework [5] [6]. Spectroscopic investigations using oxo-titanium phthalocyanine derivatives have demonstrated that hematoxylin forms helical dimeric complexes that induce strong circular dichroism activity in the Q-band region, facilitating determination of absolute configuration through ab initio geometry optimizations combined with Kuhn-Kirkwood coupled-oscillator mechanisms [5] [6].
The specific optical rotation of natural hematoxylin measures +11° in water at 3.7% concentration, confirming its dextrorotatory character [8] [9]. This optical activity results from the interaction of plane-polarized light with the chiral environment created by the two stereogenic centers, where the 6aS,11bR configuration produces the observed positive rotation [7] [8].
Historical stereochemical investigations, particularly the seminal work by Craig and colleagues published in the Journal of Organic Chemistry in 1965, established the fundamental understanding of hematoxylin's absolute configuration through nuclear magnetic resonance spectroscopy and chemical degradation studies [1] [20]. These investigations confirmed the cis-configuration of the two chiral centers and established the absolute stereochemistry that defines the natural enantiomer.
Modern analytical approaches employ chiroptical recognition methods using metal complexes, particularly titanium phthalocyanine derivatives, which demonstrate sensitivity to conformational changes and enable precise determination of enantiomeric composition [5] [6]. These methodologies have proven essential for characterizing synthetic enantiomers and investigating structure-activity relationships in chiral recognition processes.
Recent patent literature describes the development of racemic hematoxylin formulations that incorporate stabilizer compounds and antioxidants to maintain stability in automated staining processes [23]. These racemic mixtures contain equal proportions of both (+) and (-) enantiomers, demonstrating different staining characteristics compared to the pure natural enantiomer while maintaining sufficient functionality for specific histological applications [23].
The synthesis of ent-hematoxylin (the non-natural enantiomer) requires sophisticated total synthetic approaches, as the compound does not occur naturally and cannot be obtained through conventional extraction methods [10] [11] [12]. These synthetic efforts have provided valuable tools for studying enantiospecific biological interactions and developing structure-activity relationships in various receptor systems.
While hematoxylin itself does not exhibit constitutional isomerism or geometric isomerism due to its rigid cyclic structure, the compound serves as a precursor to hematein, its oxidized form, through controlled oxidation processes [18] [24]. This oxidation represents a chemical transformation rather than isomerism, producing the active staining component used in histological applications [25] [26].
The V-shaped geometry of hematoxylin has inspired the development of π-extended derivatives that maintain the characteristic chiral architecture while incorporating additional aromatic systems to enhance photophysical and chiroptical properties [13] [14]. These structural modifications demonstrate how the fundamental stereochemical framework can be elaborated while preserving essential chiral recognition capabilities.
The stereochemical properties of hematoxylin directly influence its biological interactions, particularly in chiral recognition processes involving metal coordination and receptor binding [5] [6] [27]. Studies comparing natural and synthetic enantiomers have revealed distinct binding profiles with various receptors, including farnesoid X receptor, vitamin D receptor, and pregnane X receptor, demonstrating the critical importance of absolute configuration in biological activity [27].
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